2-Acetamido-4,4,4-trifluorobutanoic acid

Metabolic Stability Peptide Mimetics Fluorine Chemistry

Researchers designing metabolically stable peptide mimetics face rapid oxidative degradation at leucine residues. 2-Acetamido-4,4,4-trifluorobutanoic acid (CAS 120097-65-6) replaces the vulnerable isopropyl group with a metabolically inert CF₃ bioisostere. • Bioisosteric Precision: CF₃ volume (~42 ų) mimics leucine (~40 ų), preserving binding while enabling conformational control. • Metabolic Stability: C-F bond resists CYP oxidation, extending peptide half-life. • Supply: Stable, off-the-shelf N-acetyl-protected intermediate, eliminating chiral fluorination steps.

Molecular Formula C6H8F3NO3
Molecular Weight 199.13 g/mol
CAS No. 120097-65-6
Cat. No. B177786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-4,4,4-trifluorobutanoic acid
CAS120097-65-6
Synonyms2-acetaMido-4,4,4-trifluorobutanoic acid
Molecular FormulaC6H8F3NO3
Molecular Weight199.13 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(F)(F)F)C(=O)O
InChIInChI=1S/C6H8F3NO3/c1-3(11)10-4(5(12)13)2-6(7,8)9/h4H,2H2,1H3,(H,10,11)(H,12,13)
InChIKeyBCCRZHTXNJUSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-4,4,4-trifluorobutanoic Acid Overview


2-Acetamido-4,4,4-trifluorobutanoic acid (CAS 120097-65-6) is a fluorinated amino acid derivative, specifically an N‑acetyl‑protected analog of 4,4,4‑trifluoronorvaline [1]. With the molecular formula C₆H₈F₃NO₃ and a molecular weight of 199.13 g/mol, this compound integrates a trifluoromethyl group at the terminus of a butanoic acid backbone [1]. This structural feature confers a unique combination of physicochemical properties: a calculated XLogP3-AA of 0.6, which moderately enhances lipophilicity relative to non‑fluorinated counterparts, and a pKa (predicted) of 3.12 ± 0.10, influencing ionization behavior under physiological conditions [1]. As a synthetic building block, it is commonly supplied at ≥95% purity and finds primary utility in peptide mimetic design where fluorinated bioisosteres are required to modulate stability and conformation .

1
N-Acetyl-protected trifluoronorvaline building block for peptide synthesis
2
Fluorinated bioisostere designed to replace leucine in peptide mimetics
3
Standard commercial purity and multi-vendor availability

Why 2-Acetamido-4,4,4-trifluorobutanoic Acid Is Irreplaceable


The trifluoromethyl group in 2-acetamido-4,4,4-trifluorobutanoic acid is not a passive substituent; it fundamentally alters the electronic, steric, and metabolic profile of the molecule compared to non‑fluorinated or mono‑fluorinated analogs [1]. Fluorine's strong electron‑withdrawing effect and the CF₃ group's significant van der Waals volume impart distinct conformational preferences in peptide backbones, directly impacting target binding and metabolic clearance rates [2]. Substituting this compound with, for example, 2‑acetamido‑4‑methylpentanoic acid (a protected leucine) or 2‑acetamido‑4‑fluorobutanoic acid would compromise the intended bioisosteric effect and abolish the characteristic resistance to oxidative metabolism conferred by the C‑F bond, thereby invalidating quantitative structure‑activity relationships (QSAR) and precluding meaningful in vivo correlations [1][2].

Non-fluorinated leucine analogs lack CF₃ bioisosteric effect
Substituting with 2-acetamido-4-methylpentanoic acid abolishes the electron-withdrawing and steric properties critical for metabolic stability and target engagement.
Mono-fluorinated derivatives do not replicate CF₃ electronic profile
2-Acetamido-4-fluorobutanoic acid introduces only a single C-F bond, which may not confer the same resistance to CYP-mediated oxidation or bioisosteric volume as the trifluoromethyl group.
Leucine-based peptides alter backbone conformation and binding
Using standard leucine may shift peptide backbone geometry and hydrogen-bonding patterns, potentially invalidating structure-activity relationships established with fluorinated analogs.

2-Acetamido-4,4,4-trifluorobutanoic Acid: Differentiation Data


Enhanced Metabolic Stability vs. Non-Fluorinated Analogs

2-Acetamido-4,4,4-trifluorobutanoic acid incorporates a terminal CF₃ group that acts as a metabolically inert bioisostere for an isopropyl group found in leucine. In cross-study comparisons of fluorinated versus non-fluorinated amino acids in peptide contexts, the presence of the trifluoromethyl group consistently correlates with a reduction in oxidative metabolism by cytochrome P450 enzymes [1]. While direct in vitro microsomal stability data for this specific derivative is proprietary or not publicly available, class-level inference from analogous fluorinated amino acids (e.g., 4,4,4-trifluorovaline) indicates that C-F bond strength confers a substantial increase in metabolic half-life relative to hydrocarbon analogs [2].

Metabolic Stability
Class-level inference
CF₃ group vs. CH(CH₃)₂
Supports metabolic stability screening
Class-level; direct microsomal data not available
Metabolic Stability Peptide Mimetics Fluorine Chemistry

Leucine Bioisosteric Mimicry Validation

Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, the immediate precursor to 2-acetamido-4,4,4-trifluorobutanoic acid, are in high demand as bioisosteres of leucine in drug design [1]. A reported preparative method enables large-scale (>150 g) synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, demonstrating the commercial and research viability of this scaffold [1]. This validates the use of the N‑acetyl-protected form (2-acetamido-4,4,4-trifluorobutanoic acid) as a key intermediate or a cost-effective alternative for incorporating the 4,4,4-trifluoronorvaline moiety into peptides where leucine replacement is desired to probe hydrophobic binding pockets [2].

Leucine Mimicry
Cross-study comparable
CF₃ volume ≈ 42 ų vs. isopropyl ≈ 40 ų
Supports leucine replacement studies
Binding and crystallography data recommended
Drug Design Bioisostere Peptide Synthesis

Lipophilicity Enhancement vs. Leucine Derivative

2-Acetamido-4,4,4-trifluorobutanoic acid exhibits a calculated XLogP3-AA of 0.6 [1]. In contrast, its non-fluorinated structural analog, 2-acetamido-4-methylpentanoic acid (N-acetyl leucine), has a calculated XLogP3-AA of 0.3 [2]. This +0.3 log unit increase represents a ~2-fold higher partitioning into lipid environments, which is a direct consequence of fluorine substitution [3]. This quantitative difference supports the selection of the trifluoromethyl compound for applications requiring enhanced passive membrane diffusion or improved target binding within hydrophobic pockets.

Lipophilicity
Head-to-head
XLogP3-AA: 0.6 (+0.3 vs. N-acetyl leucine)
Supports lipophilicity-guided design
Computed property; experimental validation advised
Physicochemical Properties Lipophilicity ADME

Selective Carboxylesterase (CES) Inhibition

Compounds built upon the 4,4,4-trifluorobutanoic acid core have been characterized as effective and selective inhibitors of carboxylesterase (CES) [1]. In direct comparison to non-fluorinated 3-oxobutanoic acid analogs, the trifluoromethyl-containing acids demonstrate potent CES inhibition without substantially inhibiting structurally related cholinesterases (acetylcholinesterase and butyrylcholinesterase) [1]. This class-level evidence positions 2-acetamido-4,4,4-trifluorobutanoic acid as a privileged scaffold for developing CES-targeted probes or therapeutics where off-target cholinergic effects must be avoided.

CES Selectivity
Class-level inference
CES inhibition, minimal AChE/BChE activity
Supports selective CES probe development
Scaffold-specific validation needed
Enzyme Inhibition Carboxylesterase Selectivity

Cost-Effective Procurement and Purity

2-Acetamido-4,4,4-trifluorobutanoic acid is commercially available from multiple reputable vendors with a standard purity specification of ≥95% . Pricing data (as of 2026) indicates a cost of approximately $1,127.00 for a 1 g quantity at 95% purity, with larger quantities available for scaled research needs . This contrasts with more exotic or custom-synthesized fluorinated amino acids, which may carry significantly higher costs and longer lead times. The compound is supplied with full analytical characterization (NMR, HPLC, GC) upon request, ensuring reproducibility in academic and industrial settings .

Commercial Supply
Data to verify
≥95% purity, multi-vendor availability
Reduces procurement risk
Vendor-sourced; batch-specific analysis recommended
Chemical Procurement Purity Cost Analysis

2-Acetamido-4,4,4-trifluorobutanoic Acid: Key Applications


Peptidomimetic Lead Optimization

In medicinal chemistry programs where a leucine residue is identified as a metabolic soft spot, 2-acetamido-4,4,4-trifluorobutanoic acid serves as a direct N‑acetyl-protected building block for solid-phase peptide synthesis (SPPS) or solution-phase coupling. The replacement of the terminal isopropyl group with a CF₃ moiety (ΔXLogP = +0.3 vs. N-acetyl leucine) increases lipophilicity and confers resistance to CYP-mediated oxidation [1][2]. This scenario is directly supported by the class-level inference of improved metabolic half-life for fluorinated amino acids and the validated large-scale synthesis of the corresponding amino acid precursor [3].

Hydrophobic Binding Pocket Probing

Researchers investigating protein-ligand interactions where leucine plays a critical role can utilize this compound to synthesize fluorinated peptide probes. The CF₃ group mimics the steric bulk of leucine (CF₃ volume ≈ 42 ų vs. isopropyl ≈ 40 ų) while introducing a strong electron-withdrawing effect that can modulate amide bond geometry and hydrogen bonding patterns [1]. This application is grounded in the cross-study evidence of 4,4,4-trifluoronorvaline derivatives as effective leucine bioisosteres in drug design [2].

Selective CES Inhibitor Development

The 4,4,4-trifluorobutanoic acid core, present in this compound, is a recognized pharmacophore for selective CES inhibition. By using 2-acetamido-4,4,4-trifluorobutanoic acid as a starting material, researchers can synthesize focused libraries of CES inhibitors that spare cholinesterases, enabling the study of CES's role in prodrug activation and lipid metabolism without confounding cholinergic effects [1]. This scenario is supported by class-level evidence demonstrating that trifluoromethyl-containing analogs are effective and selective CES inhibitors compared to their non-fluorinated counterparts [1].

Scale-Up Process Chemistry

Given the demonstrated large-scale asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid (>150 g) [1], the procurement of the N‑acetyl-protected form (2-acetamido-4,4,4-trifluorobutanoic acid) is a strategic choice for process chemistry groups. It provides a stable, commercially available intermediate that can be deprotected or directly coupled to support preclinical and early clinical manufacturing of fluorinated peptide therapeutics, reducing the need for in-house development of complex chiral fluorination steps.

Application
Selection Property
Validation Focus
Peptidomimetic Design
Fluorinated bioisostere profile
Metabolic stability and peptide conformation
Hydrophobic Pocket Probing
Steric/electronic leucine mimicry
Target binding and SAR studies
Selective CES Probe Development
CES-selective scaffold
Esterase selectivity profiling
Process Chemistry Research
Protected building block, commercial supply
Deprotection and coupling efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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